molecular formula C13H15N3O2S B2841844 4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476459-63-9

4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2841844
CAS No.: 476459-63-9
M. Wt: 277.34
InChI Key: ZDMKUXBVTOJFMW-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of semicarbazides and sodium acetate with water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .


Molecular Structure Analysis

A close inspection of the molecular features reveals that a compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives typically involve the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .

Mechanism of Action

While the specific mechanism of action for “4-isopropoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is not available, 1,3,4-thiadiazole derivatives have been shown to exhibit a wide range of biological activities. For example, they have been found to be potent as anticonvulsant agents which are highly effective and have less toxicity .

Future Directions

1,3,4-Thiadiazole derivatives are a promising area of research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and studying their biological activities, as well as optimizing their synthesis processes .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8(2)18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(3)19-13/h4-8H,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMKUXBVTOJFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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